REACTION_CXSMILES
|
O[CH2:2][CH:3]([CH2:5]O)O.[CH2:7]([C:9]([CH2:14][OH:15])([CH2:12][OH:13])[CH2:10][CH3:11])[OH:8].CCCCCC(=O)CCCCC.CC(C)=O>CCCCCC>[OH:8][CH2:7][C:9]1([CH2:10][CH3:11])[CH2:14][O:15][C:3]([CH3:5])([CH3:2])[O:13][CH2:12]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
292.1 g
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC(CCCCC)=O
|
Name
|
|
Quantity
|
474 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1(COC(OC1)(C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |